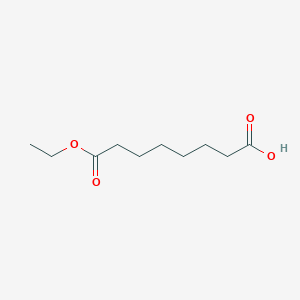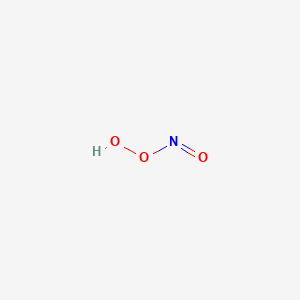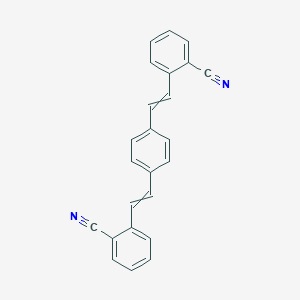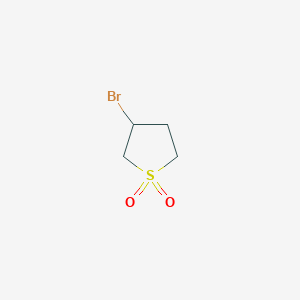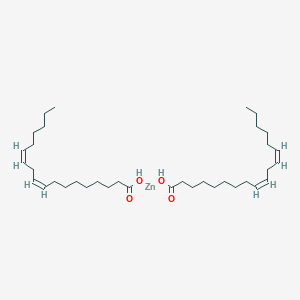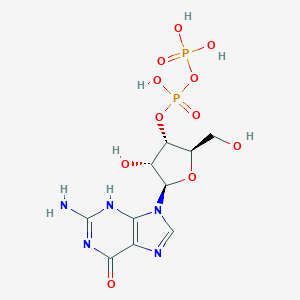
Guanosine-3'-diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine-3'-diphosphate (GDP) is a nucleotide molecule that plays a crucial role in cellular metabolism. It is composed of a guanine base, a ribose sugar, and two phosphate groups. GDP is involved in several important cellular processes, including protein synthesis, energy metabolism, and signal transduction pathways.
作用機序
Guanosine-3'-diphosphate acts as a regulatory molecule in several cellular processes. It binds to GTPase enzymes and regulates their activity by promoting the hydrolysis of GTP to this compound and Pi. This compound also binds to GTPase-activating proteins (GAPs) and enhances their activity, leading to increased GTP hydrolysis. This process is crucial for the regulation of signal transduction pathways and cellular metabolism.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on cells. It is involved in the regulation of protein synthesis, energy metabolism, and signal transduction pathways. This compound also plays a role in the regulation of ion channels and membrane transport proteins. Additionally, this compound is involved in the regulation of cell division and differentiation.
実験室実験の利点と制限
Guanosine-3'-diphosphate is a useful tool for studying GTPase activity and regulation. It is readily available and relatively inexpensive. However, this compound has some limitations in lab experiments. It is not as stable as GTP, and its hydrolysis rate is slower than that of GTP. Additionally, this compound can be converted back to GTP through the action of GEFs, which can complicate experimental results.
将来の方向性
There are several future directions for research on Guanosine-3'-diphosphate. One area of interest is the role of this compound in disease states. Abnormal this compound levels have been observed in several diseases, including cancer, neurological disorders, and cardiovascular disease. Additionally, researchers are interested in developing new methods for studying GTPase activity and regulation, including the use of fluorescent probes and high-throughput screening methods. Finally, there is interest in developing new this compound analogs that can be used as therapeutic agents for the treatment of disease.
Conclusion:
In conclusion, this compound is a crucial molecule in cellular metabolism and plays a vital role in several cellular processes. It is widely used in scientific research as a tool to study GTPase activity and regulation. This compound has several biochemical and physiological effects on cells and is involved in the regulation of protein synthesis, energy metabolism, and signal transduction pathways. While this compound has some limitations in lab experiments, it remains a valuable tool for studying cellular processes. Future research on this compound will likely focus on its role in disease states, developing new methods for studying GTPase activity and regulation, and developing new this compound analogs for therapeutic use.
合成法
Guanosine-3'-diphosphate is synthesized from guanosine triphosphate (GTP) through the action of GTPase enzymes. GTP is hydrolyzed to this compound and inorganic phosphate (Pi) by GTPase enzymes. This reaction is reversible, and this compound can be converted back to GTP through the action of guanine nucleotide exchange factors (GEFs).
科学的研究の応用
Guanosine-3'-diphosphate is widely used in scientific research as a tool to study various cellular processes. It is often used as a substrate for GTPase enzymes to study their activity and regulation. This compound is also used to study the role of GTPases in signal transduction pathways and cellular metabolism. Additionally, this compound is used as a control in experiments that involve GTPase activity.
特性
| 13098-76-5 | |
分子式 |
C10H15N5O11P2 |
分子量 |
443.2 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)24-9)25-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
GNKPWIYRLONLSO-UUOKFMHZSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
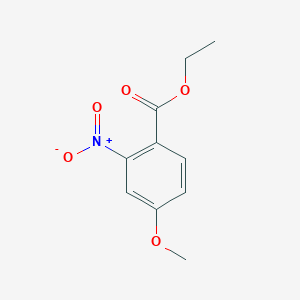
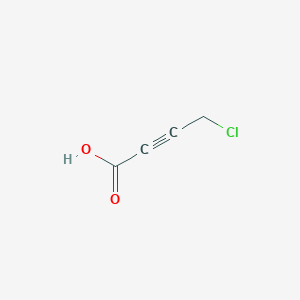
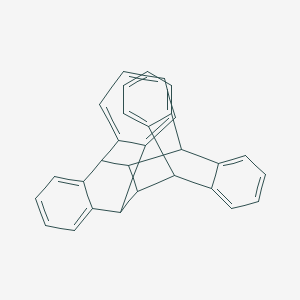
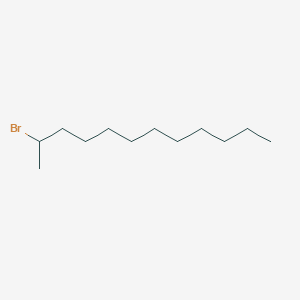
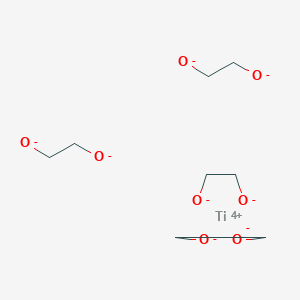
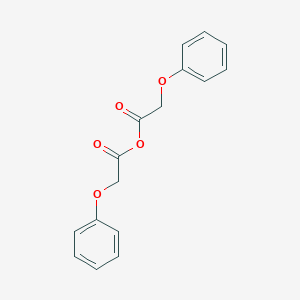
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
